Enantiomeric Excess: Oppolzer vs. Schöllkopf
Two well-established asymmetric synthetic routes—the Oppolzer camphor-sultam method and the Schöllkopf bislactim ether method—were directly compared for the preparation of [1,2-13C2,15N]-labeled Boc-leucine enantiomers. While both methods produced the final products in comparable overall yields, analysis of optical purity by two independent chromatographic methods revealed that the Oppolzer method delivered an enantiomeric excess (ee) of 99.7%, whereas the Schöllkopf method achieved 97.2–97.4% ee [1]. This 2.3–2.5 percentage-point advantage in enantiopurity translates to a ~13-fold difference in the residual D-enantiomer content (0.15% vs. ~1.4%), a critical parameter when the labeled Boc-leucine is incorporated into peptides destined for chiral-sensitive biological assays or NMR structural studies where diastereomeric contamination produces spectral doubling.
| Evidence Dimension | Enantiomeric excess (ee) of backbone-labeled Boc-leucine enantiomers |
|---|---|
| Target Compound Data | 99.7% ee (Oppolzer method) |
| Comparator Or Baseline | 97.2–97.4% ee (Schöllkopf method) |
| Quantified Difference | 2.3–2.5 percentage points absolute ee advantage; residual D-enantiomer ~0.15% vs. ~1.4% (~9-fold lower) |
| Conditions | Two independent chromatographic methods for optical purity determination; [1,2-13C2,15N]-Boc-leucine enantiomers |
Why This Matters
Procurement from suppliers employing high-ee synthetic routes ensures that the Boc-Leu-OH-1-13C incorporated into synthetic peptides exhibits minimal diastereomeric contamination, which is essential for reproducible biological activity and clean NMR spectra.
- [1] Lankiewicz, L.; Nyassé, B.; Fransson, B.; Ragnarsson, U. Synthesis of amino acid derivatives substituted in the backbone with stable isotopes for application in peptide synthesis. J. Chem. Soc., Perkin Trans. 1 1994, No. 17, 2503–2510. Enantiomeric excess reported: 97.2–97.4% (Schöllkopf) and 99.7% (Oppolzer). View Source
